molecular formula C13H11IN2O3 B8047948 ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate

ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate

Cat. No.: B8047948
M. Wt: 370.14 g/mol
InChI Key: IMBSICZHURFHNV-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. Generally, the preparation of such compounds may involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This process would require optimization to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated systems may be employed to achieve consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another group.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would be detailed in scientific studies and research articles.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, biological activity, or physical properties compared to its analogs.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications

Properties

IUPAC Name

ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c1-2-19-13(18)10-7-11(17)16-12(15-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBSICZHURFHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N=C(N1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=O)N=C(N1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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